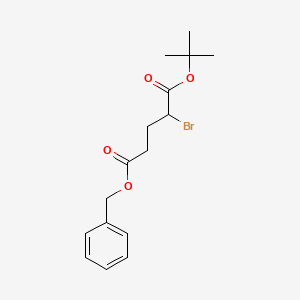

5-Benzyl 1-tert-Butyl 2-Bromopentanedioate

Description

Contextualizing its Role as a Key Synthetic Intermediate for Chelating Agents and Bioconjugates

5-Benzyl 1-tert-butyl 2-bromopentanedioate serves as a crucial precursor in the synthesis of bifunctional chelating agents, which are molecules designed to bind tightly to metal ions. These chelators are often further linked to biological molecules, such as peptides, to create bioconjugates for applications in diagnostics and therapy.

The synthesis of this key intermediate has been documented starting from L-glutamic acid-5-benzylester. nih.gov The process involves the substitution of the amino group with bromine, followed by the protection of the carboxylic acid with a tert-butyl group. nih.gov This synthetic route yields this compound, which is then ready for subsequent reactions. nih.gov

In a specific application, this compound is used in the alkylation of cyclen-based macrocycles. For instance, it reacts with CB-cyclen to form the protected intermediate, 5-Benzyl-1-tert-butyl-2-(1,4,7,10-tetraazabicyclo[5.5.2]tetradecan-4-yl)pentanedioate. nih.gov This intermediate is a direct precursor to a bifunctional, cross-bridged chelating agent. The tert-butyl and benzyl (B1604629) protecting groups are strategically chosen for their stability during this step and their selective removal in later stages of the synthesis. The resulting chelating agent can then be conjugated to peptides, highlighting the role of the parent bromo-ester in facilitating the creation of complex bioconjugates. nih.gov

Overview of its Significance in the Preparation of Complex Molecular Architectures for Research Applications

The utility of this compound extends to the construction of intricate molecular architectures that are valuable in scientific research. Its significance lies in its ability to introduce a functionalized glutamic acid-like side chain onto a larger molecular scaffold.

A prime example of its application is in the synthesis of backbone-modified CB-DO2A derivatives. nih.gov These are sophisticated chelating systems designed for high stability complexes with radionuclides, such as Gallium-68. The synthesis involves reacting this compound with a cross-bridged cyclen macrocycle. nih.gov This step is critical as it appends the protected pentanedioate (B1230348) arm to the macrocyclic framework.

The resulting structure is a highly elaborate, multi-component molecule. Subsequent deprotection steps, such as the hydrogenolysis of the benzyl group, yield a bifunctional chelator with a carboxylic acid handle. nih.gov This handle is then used for conjugation to other molecules, such as peptides, for targeted delivery in research settings. The controlled, stepwise assembly, enabled by intermediates like this compound, is fundamental to creating these complex and highly functional molecular tools for advanced research. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H21BrO4 |

|---|---|

Molecular Weight |

357.24 g/mol |

IUPAC Name |

5-O-benzyl 1-O-tert-butyl 2-bromopentanedioate |

InChI |

InChI=1S/C16H21BrO4/c1-16(2,3)21-15(19)13(17)9-10-14(18)20-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 |

InChI Key |

ISUVJQYPENOANF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCC(=O)OCC1=CC=CC=C1)Br |

Origin of Product |

United States |

Synthetic Methodologies for 5 Benzyl 1 Tert Butyl 2 Bromopentanedioate

Precursor Synthesis and Initial Chemical Transformations

The foundational step in synthesizing 5-Benzyl 1-tert-Butyl 2-Bromopentanedioate is the preparation of a suitable precursor, typically derived from L-glutamic acid. This natural amino acid provides the basic five-carbon backbone and the desired stereochemistry at the α-carbon.

Derivation from L-Glutamic Acid Derivatives

The most direct precursor is an L-glutamic acid derivative where the two carboxylic acid groups are already differentiated by esterification. A common and commercially available starting material is (S)-5-Benzyl 1-tert-butyl 2-aminopentanedioate, often used as its hydrochloride salt. This compound is essentially L-glutamic acid with its γ-carboxyl group protected as a benzyl (B1604629) ester and its α-carboxyl group protected as a tert-butyl ester.

The synthesis of this precursor itself is a multi-step process that highlights the principles of selective protection. One common strategy involves:

γ-Esterification: L-glutamic acid is first converted to its γ-benzyl ester. This can be achieved through methods like Fischer esterification with benzyl alcohol under acidic conditions or by forming a cyclic intermediate (pyroglutamic acid) which is then opened with benzyl alcohol.

α-Esterification: The remaining free α-carboxylic acid is then converted to a tert-butyl ester. This often requires anhydrous conditions and acid catalysis, for instance, using tert-butyl acetate (B1210297) and perchloric acid. nih.gov

Amino Group Protection (Optional but common): In many synthetic routes, the amino group is temporarily protected (e.g., with a Boc or Cbz group) to prevent side reactions during esterification steps. frontiersin.org This protecting group is then removed to yield the desired amino diester precursor.

The selection of benzyl and tert-butyl esters is deliberate, as they form an orthogonal pair, which is critical for later synthetic steps. iris-biotech.de

Preparation of 5-Benzyloxy-2-bromo-5-oxopentanoic Acid (Bromoacid Precursor)

An alternative synthetic pathway involves preparing a bromoacid precursor first, which is subsequently esterified at the free carboxylic acid position. The key intermediate in this route is 5-Benzyloxy-2-bromo-5-oxopentanoic acid.

The preparation of this bromoacid precursor generally starts with a mono-protected glutamic acid derivative, such as L-glutamic acid 5-benzyl ester. The synthesis proceeds through the following transformations:

The α-amino group of the glutamic acid monoester is converted into a bromide. This is typically achieved via a diazotization reaction followed by bromide displacement, a process mechanistically related to the Sandmeyer reaction.

The starting material, L-glutamic acid 5-benzyl ester, is treated with an aqueous solution of sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrobromic acid (HBr) at low temperatures (typically 0–5 °C).

The amino group is converted into a diazonium salt intermediate (-N₂⁺), which is an excellent leaving group.

The diazonium group is then displaced by a bromide ion from the HBr solution to yield the α-bromo acid.

This process provides the 5-Benzyloxy-2-bromo-5-oxopentanoic acid, which has the benzyl ester at the C5 position and a bromine atom at the C2 position, leaving the C1 carboxylic acid free for subsequent tert-butyl esterification.

Bromination Strategies and Mechanistic Considerations

The introduction of the bromine atom at the C2 position is a pivotal step. This is achieved by replacing the α-amino group of the glutamic acid diester precursor.

Sandmeyer Reaction for Bromine Introduction

The Sandmeyer reaction is a well-established method for converting a primary aromatic amine into a halide via its diazonium salt, and a similar principle is applied to α-amino acids. nih.govpku.edu.cn The reaction for synthesizing this compound from its amino precursor involves two main stages:

Diazotization: The precursor, (S)-5-Benzyl 1-tert-butyl 2-aminopentanedioate, is dissolved in a strong acid, typically hydrobromic acid (HBr). The solution is cooled to low temperatures (0–5 °C) to ensure the stability of the intermediate. An aqueous solution of sodium nitrite (NaNO₂) is added dropwise. The nitrous acid (HNO₂), formed in situ from NaNO₂ and HBr, reacts with the primary amino group to form a diazonium salt (-N₂⁺). byjus.commasterorganicchemistry.com

Bromide Displacement: In the classic Sandmeyer reaction, a copper(I) bromide (CuBr) catalyst is used to facilitate the displacement of the diazonium group by a bromide ion. nih.govorganic-chemistry.org The copper catalyst is believed to proceed through a single-electron transfer mechanism, generating a radical intermediate which then reacts with the bromide. The reaction releases nitrogen gas (N₂), a thermodynamically favorable process that drives the reaction to completion.

Table 1: Typical Reagents and Conditions for Sandmeyer-type Bromination

| Step | Reagents | Solvent/Acid | Temperature | Key Intermediate |

|---|---|---|---|---|

| Diazotization | (S)-5-Benzyl 1-tert-butyl 2-aminopentanedioate, Sodium Nitrite (NaNO₂) | Hydrobromic Acid (HBr) | 0–5 °C | Diazonium Salt |

| Displacement | Copper(I) Bromide (CuBr) | Hydrobromic Acid (HBr) | 0 °C to Room Temp. | Final Product |

Alternative Bromination Reagents and Reaction Conditions

While the copper-catalyzed Sandmeyer reaction is effective, alternative conditions exist for the diazotization-bromination sequence.

Copper-Free Bromination: The displacement of the diazonium group can sometimes be achieved without a copper catalyst, especially when a high concentration of bromide ions is present. Using concentrated HBr and NaNO₂ can directly lead to the formation of the α-bromo product, although yields may be lower or require more carefully controlled conditions compared to the catalyzed version.

Alternative Diazotizing Agents: Instead of NaNO₂, other nitrite sources like alkyl nitrites (e.g., tert-butyl nitrite) can be used, particularly in organic solvents if the substrate has poor solubility in aqueous acid.

Direct α-Bromination: An entirely different strategy is the direct bromination of a dicarboxylic acid derivative, bypassing the amino acid precursor. The Hell-Volhard-Zelinskii reaction, for example, allows for the α-bromination of carboxylic acids using Br₂ and a catalytic amount of PBr₃. libretexts.org However, applying this to a diester like glutamic acid dibenzyl ester would be challenging due to the lack of a free carboxylic acid group needed to form the reactive acyl bromide intermediate. Therefore, this method is less common for this specific target molecule.

Selective Esterification and Orthogonal Protecting Group Introduction

The functionality of this compound is heavily dependent on its two different ester groups. The choice of benzyl and tert-butyl esters is a classic example of using orthogonal protecting groups in organic synthesis. iris-biotech.demit.edunih.gov Orthogonality means that each protecting group can be removed under distinct chemical conditions without affecting the other. peptide.com

Benzyl Ester (Bn): This group is stable to both acidic and basic conditions but can be selectively removed by catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst).

tert-Butyl Ester (tBu): This group is stable to bases and hydrogenolysis but is labile under acidic conditions (e.g., using trifluoroacetic acid, TFA). iris-biotech.de

This orthogonality allows for the selective deprotection and subsequent reaction at either the C1 or C5 position of the pentanedioate (B1230348) backbone, making the compound a versatile building block in more complex syntheses, such as peptide synthesis.

The introduction of these groups must be done strategically. As outlined in section 2.1.1, a typical sequence involves protecting the less reactive γ-carboxyl group as a benzyl ester first, followed by the protection of the more sterically accessible α-carboxyl group as a tert-butyl ester. nih.govgoogle.comresearchgate.net

Table 2: Properties of Orthogonal Ester Protecting Groups

| Protecting Group | Structure | Cleavage Conditions | Stability |

|---|---|---|---|

| Benzyl (Bn) | -CH₂Ph | H₂, Pd/C (Hydrogenolysis) | Stable to acid and base |

| tert-Butyl (tBu) | -C(CH₃)₃ | Trifluoroacetic Acid (TFA) | Stable to base and hydrogenolysis |

Tert-Butylation of Carboxylic Acid Functionality

The introduction of the tert-butyl group at the α-carboxylic acid is a critical step that provides steric protection and influences the electronic environment of the α-carbon. Several methods are available for this transformation. A common industrial approach is the acid-catalyzed reaction of the carboxylic acid with isobutene. thieme-connect.de For glutamic acid derivatives, this can be performed using catalysts like 4-toluenesulfonic acid or mineral acids. thieme-connect.de

Another effective method is transesterification, where a precursor like glutamic acid 5-benzyl ester reacts with tert-butyl acetate under acidic catalysis to yield the desired diester. google.com Alternatively, direct esterification with tert-butanol (B103910) can be employed. This reaction is often facilitated by a strong acid or, more efficiently, by Lewis acids such as boron trifluoride diethyl etherate, which activates the tert-butanol for nucleophilic attack by the carboxylic acid. researchgate.net

A summary of common tert-butylation methods is presented below.

| Reagent System | Catalyst | Key Features |

| Isobutene | H₂SO₄ or TsOH | Utilizes gaseous reagent; effective for large-scale synthesis. thieme-connect.de |

| tert-Butyl Acetate | Acid Catalyst | Transesterification reaction; equilibrium-driven. google.com |

| tert-Butanol | BF₃·OEt₂ | Direct esterification; mild conditions. researchgate.net |

| Di-tert-butyl dicarbonate | DMAP (catalytic) | Forms tert-butyl ester with release of CO₂ and tert-butanol. |

Utilization of Tert-Butyltrichloroacetimidate (TBTA) Reagent Systems

A particularly mild and efficient method for installing the tert-butyl ester involves the use of tert-butyltrichloroacetimidate (TBTA). enamine.net This reagent allows for the esterification of carboxylic acids under nearly neutral conditions, which is advantageous for substrates with sensitive functional groups. nih.gov The reaction proceeds through a "symbiotic activation" mechanism where the carboxylic acid protonates the imidate nitrogen. chemrxiv.orgresearchgate.net This protonation turns the trichloroacetamide (B1219227) group into a good leaving group, facilitating the formation of a tert-butyl carbocation. mdpi.com The stabilized carbocation is then trapped by the carboxylate anion to form the final ester product. mdpi.com This promoter-free approach avoids the use of strong acids that can cause side reactions or degradation of complex molecules. nih.gov

The proposed mechanism is outlined in the following table:

| Step | Process | Description |

| 1 | Protonation | The carboxylic acid protonates the nitrogen atom of the TBTA. |

| 2 | Dissociation | The protonated TBTA releases the stable trichloroacetamide anion to form a tert-butyl carbocation. |

| 3 | Nucleophilic Attack | The carboxylate anion attacks the tert-butyl carbocation to form the tert-butyl ester. |

Role of Catalytic Additives (e.g., Boron Trifluoride Diethyl Etherate)

Boron trifluoride diethyl etherate (BF₃·OEt₂) is a versatile and widely used Lewis acid catalyst in organic synthesis. nih.gov In the context of preparing this compound, it can play a crucial role in several steps. While TBTA can effect tert-butylation without a promoter, Lewis acids like BF₃·OEt₂ are known to catalyze such reactions, potentially increasing the reaction rate and efficiency. iau.ir

More significantly, BF₃·OEt₂ is a highly effective catalyst for the direct esterification of carboxylic acids with alcohols, including the sterically demanding tert-butanol. researchgate.net It functions by coordinating to the oxygen atom of the alcohol, making it a better leaving group and activating the carbon for nucleophilic attack by the carboxylic acid. iau.ir This makes it a powerful tool for forming the α-tert-butyl ester directly from the glutamic acid γ-benzyl ester precursor. Its utility extends to various esterification and amidation reactions under mild conditions. researchgate.net

Optimization of Reaction Conditions and Yield Enhancement Strategies

In the subsequent bromination step, which converts the α-amino group to a bromide, careful control of stoichiometry and temperature is essential. This reaction is typically performed by diazotization of the primary amine with sodium nitrite (NaNO₂) in an acidic aqueous medium, followed by substitution with a bromide source like potassium bromide (KBr) or hydrobromic acid (HBr). nih.gov Maintaining a low temperature (typically 0–5 °C) during diazotization is crucial to prevent the premature decomposition of the unstable diazonium intermediate. The slow addition of NaNO₂ ensures that its concentration remains low, minimizing side reactions. These controlled conditions are vital for achieving a high yield of the desired α-bromo ester while preserving the stereochemical integrity of the α-carbon. nih.gov

Stereochemical Control and Enantioselective Synthesis

The synthesis of an enantiomerically pure form of this compound, such as the (S)- or (R)-enantiomer, relies on establishing and maintaining the desired stereochemistry at the C2 position.

Chiral Precursors and Retention of Configuration

The most direct strategy for achieving enantiomeric purity is to begin with a chiral precursor. The synthesis commonly starts with L-glutamic acid ((S)-2-aminopentanedioic acid), a readily available and enantiomerically pure amino acid. medchemexpress.com The stereocenter at the α-carbon is carried through the initial esterification steps.

Strategies for Achieving High Enantiomeric Purity (e.g., Triflation of Hydroxyl Function)

While starting from a chiral amino acid is the most common approach, an alternative strategy for establishing the C2 stereocenter involves the stereospecific substitution of a hydroxyl group. If one were to start with an α-hydroxy pentanedioate derivative, the stereochemistry of the bromine substituent could be precisely controlled.

This can be achieved by first converting the α-hydroxyl group into a good leaving group, such as a triflate (trifluoromethanesulfonyl group). The alcohol is treated with triflic anhydride (B1165640) (Tf₂O) in the presence of a non-nucleophilic base like pyridine. The resulting α-triflate is a highly reactive electrophile. Subsequent reaction with a bromide source, such as lithium bromide, proceeds via a classic Sₙ2 mechanism. This nucleophilic substitution occurs with a complete inversion of configuration at the stereocenter. Therefore, by starting with an (R)-α-hydroxy ester, one can synthesize the (S)-α-bromo ester with high enantiomeric purity, and vice versa. This method offers a robust way to control the absolute stereochemistry at the C2 position, complementing the strategy that relies on the retention of configuration from a chiral amino acid.

Assessment of Enantiomeric Excess (ee) in Synthesis

The determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis to quantify the degree of stereoselectivity of a reaction. For a chiral compound like this compound, which contains a stereocenter at the second carbon atom, several analytical techniques can be employed to assess the ratio of the two enantiomers. The most common and reliable methods for such molecules include chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral auxiliaries.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. chromatographyonline.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. The choice of the CSP and the mobile phase is crucial for achieving good resolution of the enantiomeric peaks. sigmaaldrich.commdpi.com

For compounds structurally related to this compound, such as other esters and α-bromo esters, polysaccharide-based CSPs (e.g., Chiralcel OD-H, Chiralpak AD) are often effective. chromatographyonline.com These columns are typically used in normal-phase or reversed-phase mode.

Typical HPLC Method Parameters:

A screening of different columns and mobile phases is generally necessary to find the optimal conditions for separation. chromatographyonline.com For a compound like this compound, a starting point for method development could involve the following:

| Parameter | Condition 1 (Normal Phase) | Condition 2 (Reversed Phase) |

| Column | Chiralcel OD-H | Chiralpak AD |

| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) | Acetonitrile (B52724)/Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min | 0.5 mL/min |

| Detection | UV at 254 nm | UV at 254 nm |

| Temperature | 25 °C | 25 °C |

The enantiomeric excess is calculated from the integrated areas of the two enantiomer peaks in the chromatogram using the formula:

ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Representative HPLC Data:

The following table illustrates hypothetical results from a successful chiral HPLC separation for the determination of enantiomeric excess.

| Enantiomer | Retention Time (min) | Peak Area |

| (R)-enantiomer | 8.5 | 15000 |

| (S)-enantiomer | 10.2 | 135000 |

| Calculated ee | 80% |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can also be used to determine the enantiomeric excess of a chiral compound. Since enantiomers are indistinguishable in a standard achiral NMR experiment, a chiral auxiliary is required to induce a chemical shift difference between the enantiomers. researchgate.netscispace.com This can be achieved through two main approaches:

Chiral Derivatizing Agents (CDAs): The racemic mixture is reacted with an enantiomerically pure CDA to form a pair of diastereomers. These diastereomers have different physical properties and, therefore, will exhibit distinct signals in the NMR spectrum. doi.org The integration of these signals allows for the determination of the diastereomeric ratio, which corresponds to the original enantiomeric ratio.

Chiral Solvating Agents (CSAs): The chiral compound forms transient diastereomeric complexes with a CSA in solution. This interaction can lead to the resolution of signals for the two enantiomers in the NMR spectrum. scispace.com

For a compound containing ester functionalities like this compound, chiral alcohols or amines can be used as derivatizing or solvating agents. The choice of the chiral auxiliary and the specific NMR nucleus to observe (e.g., ¹H, ¹³C, ³¹P) is critical for achieving good separation of the signals. doi.orgnih.gov

Representative ¹H-NMR Data using a Chiral Solvating Agent:

This table shows hypothetical ¹H-NMR data for a specific proton in this compound in the presence of a chiral solvating agent, leading to signal splitting.

| Enantiomer | Chemical Shift (ppm) | Integration |

| (R)-enantiomer | 4.15 | 0.10 |

| (S)-enantiomer | 4.18 | 0.90 |

| Calculated ee | 80% |

The enantiomeric excess is calculated from the integrals of the resolved signals corresponding to each enantiomer.

Chemical Reactivity and Transformation Pathways of 5 Benzyl 1 Tert Butyl 2 Bromopentanedioate

Reactions Involving the α-Bromo Functionality

The bromine atom at the α-position to the tert-butoxycarbonyl group serves as a leaving group, facilitating reactions with various nucleophiles. This reactivity is central to the derivatization of the pentanedioate (B1230348) backbone.

Nucleophilic Substitution Reactions with Amine-Containing Molecules

The α-bromo group readily undergoes nucleophilic substitution with a variety of primary and secondary amines. This reaction provides a straightforward method for introducing nitrogen-containing substituents, leading to the formation of α-amino acid derivatives. The general reaction involves the displacement of the bromide ion by the amine nucleophile, forming a new carbon-nitrogen bond. The specific reaction conditions, such as solvent and temperature, can be optimized to achieve high yields and minimize side reactions.

Alkylation Reactions (e.g., with Macrocyclic Amines like DO2A)

A significant application of the α-bromo functionality is in the alkylation of macrocyclic amines, such as 1,4,7,10-tetraazacyclododecane-1,7-diacetic acid (DO2A). These reactions are crucial for the synthesis of bifunctional chelating agents used in medical imaging and therapy. In a typical procedure, the secondary amine nitrogens of the macrocycle act as nucleophiles, displacing the bromide from 5-Benzyl 1-tert-Butyl 2-Bromopentanedioate. This results in the covalent attachment of the pentanedioate derivative to the macrocyclic frame.

For instance, the alkylation of a related cross-bridged cyclen (CB-cyclen) with this compound has been reported to proceed in the presence of a base like potassium carbonate in acetonitrile (B52724). The reaction is typically carried out over several hours to ensure complete conversion. This specific alkylation leads to the formation of a key intermediate in the synthesis of more complex chelating structures.

Table 1: Alkylation of Macrocyclic Amines with this compound

| Macrocyclic Amine | Reagents and Conditions | Product |

| CB-cyclen | K₂CO₃, CH₃CN, 0 °C to room temp., 3 days | 5-Benzyl 1-tert-butyl 2-(1,4,7,10-tetraazabicyclo[5.5.2]tetradecan-4-yl)pentanedioate |

Selective Deprotection Strategies

The presence of two distinct ester protecting groups, benzyl (B1604629) and tert-butyl, allows for their selective removal under different reaction conditions. This orthogonality is a key feature in multi-step syntheses, enabling the sequential unmasking of the carboxylic acid functionalities.

Catalytic Hydrogenolysis of the Benzyl Ester Group to Yield Free Carboxylic Acid

The benzyl ester can be selectively cleaved in the presence of the tert-butyl ester and the α-bromo group through catalytic hydrogenolysis. This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under an atmosphere of hydrogen gas. The benzyl group is reduced to toluene, liberating the carboxylic acid. This method is valued for its mild conditions and high selectivity, leaving other functional groups, including the tert-butyl ester and often the bromo substituent, intact. The choice of solvent and catalyst loading can be adjusted to optimize the reaction rate and prevent over-reduction or side reactions.

Acid-Induced Deprotection of Tert-Butyl Groups in Multi-Step Syntheses

The tert-butyl ester is stable to the conditions of catalytic hydrogenolysis but can be readily removed under acidic conditions. Strong acids, such as trifluoroacetic acid (TFA), are commonly employed for this purpose, often in a solvent like dichloromethane (B109758) (DCM). The mechanism involves the protonation of the ester oxygen followed by the elimination of isobutylene, a volatile gas. This deprotection strategy is widely used in peptide synthesis and the synthesis of other complex molecules where a free carboxylic acid is required at a specific stage. The reaction is typically fast and clean, proceeding at room temperature. Current time information in Pasuruan, ID.

Table 2: Common Conditions for Acid-Induced Deprotection of Tert-Butyl Esters

| Reagent | Solvent | Typical Conditions |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room temperature, 1-5 hours |

Selective Hydrolysis of Ester Moieties

While catalytic hydrogenolysis and acidolysis are the most common methods for selective deprotection, selective hydrolysis of the ester moieties can also be achieved under specific conditions. Enzymatic hydrolysis offers a high degree of selectivity. For instance, certain lipases or esterases can differentiate between benzyl and tert-butyl esters, or even between the α- and γ-esters in glutaric acid derivatives, due to the specific steric and electronic environment of each ester. thieme-connect.de

Chemical hydrolysis methods can also be tuned for selectivity. For example, the use of specific Lewis acids can favor the cleavage of one ester over the other. cdnsciencepub.com However, achieving high selectivity in chemical hydrolysis can be challenging due to the similar reactivity of the two ester groups under many hydrolytic conditions.

Further Functionalization at Other Reactive Sites

Beyond the reactivity at the alpha-bromo position, the benzyl and tert-butyl ester groups of this compound represent valuable handles for further molecular elaboration. The differential reactivity of these ester protecting groups allows for their selective cleavage, unmasking the corresponding carboxylic acids for subsequent transformations such as amidation or further esterification. Additionally, the benzylic group itself can be a site for chemical modification.

Selective Deprotection of Ester Groups

The strategic removal of either the tert-butyl or the benzyl ester group is a key transformation of this compound. This selective deprotection is crucial for synthesizing unsymmetrical derivatives of 2-bromopentanedioic acid.

The tert-butyl ester is known to be labile under acidic conditions. Treatment with acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) can effectively and selectively cleave the tert-butyl group, leaving the benzyl ester and the alpha-bromo functionality intact. Other reagents, including zinc bromide (ZnBr2) in DCM, have also been employed for the chemoselective hydrolysis of tert-butyl esters in the presence of other acid-sensitive groups. rsc.orgresearchgate.net Furthermore, systems like cerium(III) chloride heptahydrate with sodium iodide in acetonitrile have demonstrated the ability to selectively cleave tert-butyl esters. organic-chemistry.org Milder, environmentally benign reagents like aqueous phosphoric acid have also proven effective for the deprotection of tert-butyl esters while tolerating benzyl esters. libretexts.org

Conversely, the benzyl ester can be selectively removed under neutral conditions via catalytic hydrogenolysis. This transformation is typically carried out using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. researchgate.netuci.edu These conditions are generally mild and orthogonal to the acid-labile tert-butyl ester and the alpha-bromo group, allowing for the selective unmasking of the carboxylic acid at the C-5 position. Nickel boride has also been shown to chemoselectively cleave benzyl esters in the presence of tert-butyl esters. pearson.com

The table below summarizes various research findings on the selective deprotection of ester groups, which can be applied to this compound.

| Ester Group | Reagents and Conditions | Selectivity | Reference |

|---|---|---|---|

| tert-Butyl Ester | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Selective cleavage over benzyl ester and alpha-bromo group. | libretexts.org |

| tert-Butyl Ester | Zinc Bromide (ZnBr2) in Dichloromethane (DCM) | Chemoselective hydrolysis in the presence of other acid-labile groups. | rsc.orgresearchgate.net |

| tert-Butyl Ester | Cerium(III) Chloride Heptahydrate (CeCl3·7H2O) / Sodium Iodide (NaI) in Acetonitrile | Selective cleavage of tert-butyl esters. | organic-chemistry.org |

| tert-Butyl Ester | Aqueous Phosphoric Acid | Mild and selective deprotection, tolerating benzyl esters. | libretexts.org |

| Benzyl Ester | Palladium on Carbon (Pd/C), Hydrogen (H2) | Selective hydrogenolysis, orthogonal to acid-labile groups. | researchgate.netuci.edu |

| Benzyl Ester | Nickel Boride (Ni2B) in Methanol | Chemoselective cleavage in the presence of tert-butyl esters. | pearson.com |

Modification of the Benzyl Group

The benzyl group itself offers opportunities for further functionalization, primarily through reactions at the benzylic position or on the aromatic ring.

Benzylic Position Reactions: The methylene (B1212753) group of the benzyl ester is a "benzylic" position and exhibits enhanced reactivity. While direct functionalization of the benzylic C-H bonds of the benzyl ester in this compound is not extensively documented, analogous transformations are well-established in organic synthesis. For instance, benzylic C-H bonds can undergo free-radical bromination using reagents like N-bromosuccinimide (NBS) under photochemical or radical initiation conditions. However, the presence of the alpha-bromo substituent in the target molecule would likely lead to competitive and unselective reactions. Oxidation of the benzylic position to a carbonyl group is another possibility, though this would result in cleavage of the benzyl ester.

Aromatic Ring Reactions: The phenyl ring of the benzyl group can undergo electrophilic aromatic substitution reactions. Depending on the reaction conditions and the directing effects of the ester group, substituents such as nitro, halo, or alkyl groups could be introduced onto the aromatic ring. The ester linkage would act as a deactivating group, directing incoming electrophiles primarily to the meta position. However, the feasibility and selectivity of such reactions would need to be carefully evaluated to avoid undesired side reactions with the other functional groups in the molecule. The introduction of substituents on the phenyl ring can modulate the properties of the benzyl ester, for example, by altering its stability towards acid-catalyzed cleavage. rsc.org

The following table outlines potential functionalization pathways at the benzyl group based on established organic reactions.

| Reaction Type | Potential Reagents and Conditions | Expected Transformation | Considerations |

|---|---|---|---|

| Benzylic Bromination | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) or Light | Bromination at the benzylic methylene group. | Potential for lack of selectivity due to the presence of the alpha-bromo group. |

| Electrophilic Aromatic Substitution (e.g., Nitration) | HNO3/H2SO4 | Introduction of a nitro group on the phenyl ring, likely at the meta position. | Harsh acidic conditions may affect the tert-butyl ester. |

| Electrophilic Aromatic Substitution (e.g., Halogenation) | Br2, FeBr3 | Introduction of a halogen on the phenyl ring. | Lewis acid may interact with ester carbonyls. |

Applications As a Building Block in Complex Molecular Architectures for Research

Integration into Macrocyclic Chelators for Radiochemistry and Imaging

Macrocyclic chelators are essential components of radiopharmaceuticals, designed to securely bind radioactive metal ions. The incorporation of functional "arms" onto these macrocycles is crucial for tuning their properties and enabling them to be attached to targeting biomolecules. 5-Benzyl 1-tert-Butyl 2-Bromopentanedioate is a key reagent for introducing such a functional arm.

NODA-GA(tBu)3, a well-known chelator for isotopes like Gallium-68, features a glutamic acid (GA) moiety attached to a NOTA (1,4,7-triazacyclononane) macrocycle. This compound serves as the precursor for this glutamic acid component. The bromine atom on the pentanedioate (B1230348) allows for the alkylation of a nitrogen atom on the NOTA backbone, covalently attaching the "glutamic arm" to the macrocycle. The tert-butyl and benzyl (B1604629) esters act as protecting groups that prevent unwanted side reactions during synthesis and can be selectively removed at later stages.

The compound is also integral to the synthesis of derivatives of DOTA (1,4,7,10-tetraazacyclododecane) and DO2A. In one documented pathway, this compound is prepared from L-glutamic acid-5-benzylester. nih.gov This process involves the substitution of the amino group with bromine, followed by the protection of the remaining carboxylic acid with a tert-butyl group. nih.gov The resulting bromo-compound is then reacted with a macrocycle, such as CB-cyclen, in the presence of a base like potassium carbonate. nih.gov This nucleophilic substitution reaction grafts the protected glutamic acid arm onto the macrocyclic frame, yielding a precursor for a bifunctional chelator. nih.gov

Table 1: Key Reaction in the Synthesis of a Bifunctional CB-DO2A Derivative

| Reactant 1 | Reactant 2 | Key Reagent | Reaction Type | Product Feature |

|---|

Role in Bioconjugation Strategies for Targeted Delivery

Bioconjugation is the process of linking a chelator to a biomolecule, such as a peptide or antibody, that can target specific cells or tissues in the body. This strategy is the foundation of targeted radiopharmaceuticals.

The free carboxylic acid on the "glutamic arm," exposed after debenzylation, is the primary site for bioconjugation. nih.gov Standard peptide coupling chemistry is employed to form a stable amide bond between the chelator and the targeting biomolecule. This typically involves activating the carboxylic acid (e.g., forming an active ester) and then reacting it with a free amine group on the peptide, such as the N-terminus or the side chain of a lysine residue. This creates a covalent link, resulting in a single molecule that combines the metal-chelating function with the biological targeting function.

The use of this compound is a cornerstone in the creation of bifunctional imaging probes. These probes have two distinct functional domains:

The Chelating Domain: The macrocyclic portion (e.g., DOTA, NODA-GA) that securely binds a diagnostic or therapeutic radioisotope.

The Targeting Domain: A biomolecule (e.g., a peptide like Tyr³-octreotate) that directs the entire construct to a specific biological target, such as a receptor that is overexpressed on cancer cells. nih.gov

By providing the essential "glutamic arm" that links these two domains, this compound enables the rational design of sophisticated probes for molecular imaging and targeted radiotherapy. nih.gov

Table 2: Components of a Bifunctional Imaging Probe

| Component | Function | Originating Molecule (Example) |

|---|---|---|

| Macrocyclic Core | Binds radioactive metal ion | CB-cyclen, NOTA |

| Linker Arm | Connects core to biomolecule | This compound |

Development of Dual-Labeled Tracers

The bromo-glutamic acid scaffold can be conceptualized as a central hub for the attachment of different functional units. For instance, the bromine atom can be displaced by a nucleophile carrying a fluorescent tag. Subsequently, the selective deprotection of either the tert-butyl or benzyl ester would allow for the coupling of a chelating agent for radiolabeling. This stepwise approach is fundamental in the design of dual-modality probes for in vivo imaging.

Precursor in Syntheses for Theranostic Research Applications

Theranostics, a paradigm that integrates diagnostics and therapy, relies on molecules that can both visualize and treat diseases like cancer. Glutamic acid derivatives are of particular interest in this field due to their role in various biological processes and their potential for targeting specific cellular machinery.

Design and Synthesis of Radiopharmaceutical Precursors (e.g., 68Ga-labeled compounds)

Gallium-68 (68Ga) is a positron-emitting radionuclide with a short half-life, making it ideal for PET imaging. The synthesis of 68Ga-labeled radiopharmaceuticals typically involves the use of a bifunctional chelator, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), which is conjugated to a targeting molecule.

Protected amino acid derivatives, including those of glutamic acid, are frequently employed in the solid-phase synthesis of peptides that serve as these targeting vectors. The structure of this compound makes it a suitable precursor for incorporation into such peptides. Following its integration into a peptide sequence, the protecting groups can be removed, and a chelator can be attached to the free carboxylic acid or amino group, preparing the molecule for subsequent radiolabeling with 68Ga.

Table 1: Key Moieties in 68Ga-Radiopharmaceutical Synthesis

| Moiety | Function | Relevance of this compound |

|---|---|---|

| Targeting Vector | Binds to specific biological targets (e.g., receptors on cancer cells). | Can be incorporated into peptide-based targeting vectors. |

| Chelator (e.g., DOTA) | Sequesters the radiometal (68Ga). | Can be coupled to the glutamic acid scaffold after deprotection. |

| Radionuclide (68Ga) | Emits positrons for PET imaging. | Complexed by the chelator for in vivo imaging. |

Creation of Ligands for Specific Receptor Targeting (e.g., SSTR2, PSMA, mGluR5)

The development of ligands that bind with high affinity and specificity to receptors overexpressed on diseased cells is a cornerstone of targeted therapy and diagnostics. Glutamate and its analogs are known to interact with a variety of receptors.

Somatostatin (B550006) Receptor 2 (SSTR2): SSTR2 is often overexpressed in neuroendocrine tumors. While many SSTR2 ligands are peptide-based, the glutamic acid scaffold can be used to create peptidomimetics or as a linker to attach other pharmacophores.

Prostate-Specific Membrane Antigen (PSMA): PSMA is a well-established target for the imaging and therapy of prostate cancer. Many PSMA inhibitors are urea-based molecules that mimic the binding of N-acetylaspartylglutamate (NAAG) to the enzyme's active site. The core structure of these inhibitors often includes a glutamate moiety. A protected and functionalized precursor like this compound could serve as a starting point for the synthesis of novel PSMA-targeting ligands.

Metabotropic Glutamate Receptor 5 (mGluR5): mGluR5 is implicated in various neurological and psychiatric disorders. The development of antagonists for this receptor is an active area of research. Glutamic acid derivatives are fundamental in designing molecules that interact with the glutamate binding site or allosteric sites of mGluR5. The functional handles on this compound allow for the systematic modification of the glutamate structure to optimize binding affinity and selectivity for mGluR5.

Table 2: Receptor Targets and the Potential Role of this compound

| Receptor Target | Associated Disease(s) | Potential Application of the Compound |

|---|---|---|

| SSTR2 | Neuroendocrine Tumors | Building block for peptide-based or peptidomimetic ligands. |

| PSMA | Prostate Cancer | Precursor for the synthesis of glutamate-urea-based inhibitors. |

| mGluR5 | Neurological Disorders | Scaffold for the development of selective receptor antagonists. |

Analytical and Spectroscopic Methods for Synthetic Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton and carbon atom within the molecular framework.

Proton (¹H) NMR spectroscopy is used to identify the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

For 5-Benzyl 1-tert-Butyl 2-Bromopentanedioate, the ¹H NMR spectrum provides distinct signals corresponding to the protons of the tert-butyl group, the benzyl (B1604629) group (both aromatic and benzylic), and the pentanedioate (B1230348) backbone. The proton on the carbon bearing the bromine atom (α-proton) typically appears as a multiplet in the range of 4.2-4.4 ppm due to its proximity to the electronegative bromine and the adjacent ester group. The methylene (B1212753) protons of the pentanedioate chain (C3 and C4) appear as multiplets between 2.2 and 2.7 ppm. The benzylic protons (CH₂Ph) resonate around 5.1 ppm, while the aromatic protons of the phenyl ring are observed between 7.3 and 7.4 ppm. The nine equivalent protons of the tert-butyl group give a characteristic sharp singlet at approximately 1.5 ppm.

Table 1: Representative ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.35 | Multiplet | 5H | Aromatic (C₆H₅) |

| ~5.14 | Singlet | 2H | Benzylic (CH₂Ph) |

| ~4.30 | Triplet | 1H | α-proton (CHBr) |

| ~2.55 | Multiplet | 2H | Methylene (CH₂) |

| ~2.30 | Multiplet | 2H | Methylene (CH₂) |

| ~1.48 | Singlet | 9H | tert-Butyl (C(CH₃)₃) |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for a complete characterization of the carbon framework.

In the ¹³C NMR spectrum of this compound, the carbonyl carbons of the tert-butyl and benzyl esters are the most deshielded, appearing at approximately 168 ppm and 171 ppm, respectively. The quaternary carbon of the tert-butyl group is observed around 83 ppm, while its methyl carbons resonate near 28 ppm. The carbon atom bonded to the bromine (C2) shows a signal around 46 ppm. The carbons of the benzyl group include the benzylic carbon at about 67 ppm and the aromatic carbons between 128 and 135 ppm. The methylene carbons of the pentanedioate chain appear at approximately 30 and 32 ppm.

Table 2: Representative ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~171.4 | Benzyl Ester Carbonyl (C=O) |

| ~168.0 | tert-Butyl Ester Carbonyl (C=O) |

| ~135.5 | Aromatic Quaternary Carbon (C-Ar) |

| ~128.6 | Aromatic Carbons (CH-Ar) |

| ~128.3 | Aromatic Carbons (CH-Ar) |

| ~82.5 | tert-Butyl Quaternary Carbon (C(CH₃)₃) |

| ~67.0 | Benzylic Carbon (CH₂Ph) |

| ~46.1 | α-Carbon (CHBr) |

| ~31.5 | Methylene Carbon (CH₂) |

| ~29.7 | Methylene Carbon (CH₂) |

| ~27.9 | tert-Butyl Methyl Carbons (C(CH₃)₃) |

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for confirming the molecular weight of a synthesized compound, providing strong evidence of its identity.

Electrospray Ionization (ESI) is a soft ionization technique suitable for analyzing relatively large and thermally fragile molecules like this compound. The analysis typically reveals the molecular ion, often as an adduct with a proton ([M+H]⁺) or a sodium ion ([M+Na]⁺).

The molecular formula of the compound is C₁₆H₂₁BrO₄. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the mass spectrum will exhibit a characteristic isotopic pattern with two major peaks of nearly equal intensity separated by two mass units. The calculated monoisotopic mass is approximately 356.06 g/mol for the ⁷⁹Br isotopologue and 358.06 g/mol for the ⁸¹Br isotopologue. Therefore, the ESI-MS spectrum is expected to show ion peaks corresponding to these masses plus the mass of the adduct ion.

Table 3: Expected ESI-MS Molecular Ion Peaks for this compound

| Ion Type | Expected m/z for ⁷⁹Br | Expected m/z for ⁸¹Br |

| [M+H]⁺ | ~357.07 | ~359.07 |

| [M+Na]⁺ | ~379.05 | ~381.05 |

Chromatographic Techniques for Purity and Stereochemical Assessment

Chromatography is used to separate, identify, and purify the components of a mixture. It is essential for monitoring the progress of a chemical reaction and for assessing the purity of the final product.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating compounds based on their differential partitioning between a stationary phase and a mobile phase. For a moderately non-polar compound like this compound, reversed-phase HPLC is the method of choice.

A typical HPLC setup would involve a C18 stationary phase column and a mobile phase consisting of a gradient of acetonitrile (B52724) in water, often with a small amount of an additive like trifluoroacetic acid (TFA) to improve peak shape. By monitoring the reaction mixture over time, the consumption of starting materials and the formation of the product can be tracked. After the reaction is complete, HPLC analysis of the purified product should show a single major peak, confirming its high purity. The retention time is characteristic of the compound under specific chromatographic conditions. Furthermore, as the C2 carbon is a chiral center, chiral HPLC could be employed to separate and quantify the enantiomers if a stereospecific synthesis was performed.

Table 4: Representative Reversed-Phase HPLC Conditions

| Parameter | Description |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | e.g., 10% to 95% B over 20 minutes |

| Flow Rate | ~1.0 mL/min |

| Detection | UV at 254 nm |

Chiral Reversed-Phase HPLC for Enantiomeric Purity Determination

The enantiomeric purity of this compound, a chiral α-bromo ester, can be effectively determined using chiral reversed-phase High-Performance Liquid Chromatography (HPLC). This technique is crucial for quantifying the enantiomeric excess (e.e.) in a sample, which is a critical parameter in asymmetric synthesis and for pharmaceutical applications. The separation of enantiomers is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

For a compound like this compound, which contains aromatic (benzyl) and bulky aliphatic (tert-butyl) groups, polysaccharide-based CSPs are particularly effective. yakhak.orgphenomenex.com These CSPs, typically derivatives of cellulose (B213188) or amylose (B160209), offer a wide range of chiral recognition capabilities. psu.edu Specifically, amylose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel has demonstrated superior performance in the resolution of various chiral molecules, including amino acid esters. yakhak.org

A proposed method for the enantiomeric purity determination of this compound would employ a column such as Chiralpak AD-H, which contains amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector. yakhak.orgresearchgate.net This column can be operated in reversed-phase or polar organic mode, offering flexibility in method development. hplc.eu A mobile phase consisting of a mixture of acetonitrile and water, or a polar organic solvent like methanol, is generally suitable for such separations. The inclusion of small amounts of an acidic modifier, such as trifluoroacetic acid (TFA), can improve peak shape and resolution, particularly for acidic compounds.

The differential interaction between the enantiomers of this compound and the chiral stationary phase allows for their separation, which can be monitored using a UV detector, typically at a wavelength where the aromatic benzyl group exhibits strong absorbance (e.g., 254 nm). The performance of the separation is evaluated based on several key parameters: the retention factor (k'), which measures the retention of an analyte on the column; the separation factor (α), which is the ratio of the retention factors of the two enantiomers and indicates the selectivity of the CSP; and the resolution (Rs), which quantifies the degree of separation between the two enantiomeric peaks. A resolution value of 1.5 or greater is generally considered to represent baseline separation.

The following interactive data table presents plausible chromatographic parameters for the enantiomeric separation of this compound based on methods used for structurally analogous compounds on a polysaccharide-based chiral stationary phase.

| Parameter | Value |

|---|---|

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water (70:30, v/v) with 0.1% TFA |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Retention Factor (k'1) - Enantiomer 1 | 2.85 |

| Retention Factor (k'2) - Enantiomer 2 | 3.42 |

| Separation Factor (α) | 1.20 |

| Resolution (Rs) | 2.15 |

Future Perspectives and Synthetic Challenges

Advancements in Stereocontrol and Diastereoselective Transformations

The presence of a chiral center at the second carbon, where the bromine atom is attached, makes the stereocontrolled synthesis of 5-Benzyl 1-tert-Butyl 2-Bromopentanedioate a significant area of research. Future advancements will likely focus on the development of catalytic and highly enantioselective methods to produce specific stereoisomers of this compound.

Current synthetic approaches to α-halo esters often result in racemic mixtures, necessitating challenging and often inefficient resolution steps. wikipedia.org Future methodologies may employ chiral catalysts, such as those based on transition metals or organocatalysts, to direct the stereochemical outcome of the bromination step. For instance, catalytic asymmetric bromoamination of related chalcones has shown high efficiency in creating chiral α-bromo-β-amino ketone derivatives, a strategy that could potentially be adapted for the synthesis of chiral 2-bromopentanedioate esters. nih.gov

Furthermore, the diastereoselective reactions of the downstream applications of this chiral building block are of paramount importance. The bromine atom can be displaced by a variety of nucleophiles in SN2 reactions. Controlling the stereochemical outcome of these transformations is crucial, especially in the synthesis of complex molecules with multiple stereocenters, such as in the direct and diastereoselective alkylation and aldol (B89426) reactions of α-bromo-α-fluoro-β-lactams. nih.gov Research into substrate-controlled and reagent-controlled diastereoselective reactions will be essential to fully exploit the synthetic potential of enantiomerically pure this compound.

Development of Novel and Sustainable Synthetic Routes

Traditional methods for the synthesis of α-halo esters, such as the Hell-Volhard-Zelinsky reaction, often involve harsh reagents and produce significant amounts of waste. wikipedia.org The development of novel and more sustainable synthetic routes for this compound is a key challenge.

Future synthetic strategies will likely focus on "green chemistry" principles, aiming to reduce the environmental impact of the synthesis. alfa-chemistry.com This could involve the use of:

Catalytic methods: Employing catalysts to reduce the amount of reagents needed and to enable reactions under milder conditions.

Atom-economical reactions: Designing synthetic pathways where the majority of the atoms from the reactants are incorporated into the final product.

Safer solvents and reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives.

For example, the development of continuous flow processes for the synthesis of α-halo ketones has demonstrated a safer and more efficient alternative to batch processing, a technology that could be adapted for the production of α-bromo esters. acs.org Additionally, exploring enzymatic or biocatalytic methods for the halogenation or esterification steps could offer a highly selective and environmentally friendly approach.

Expanding its Utility in Emerging Fields of Chemical Biology and Materials Science

The unique structural features of this compound make it a promising candidate for applications in the burgeoning fields of chemical biology and materials science.

In chemical biology , this compound can serve as a versatile scaffold for the synthesis of probes and bioactive molecules. The α-bromo ester moiety can be used to covalently modify proteins or other biomolecules, enabling the study of their function. Its glutamic acid-like backbone suggests potential applications in the development of enzyme inhibitors or receptor ligands. The orthogonal protecting groups (benzyl and tert-butyl esters) allow for selective deprotection and further functionalization, making it a valuable building block in peptide synthesis and drug discovery.

In the realm of materials science , the ability to introduce functionality through the bromine atom opens up possibilities for the synthesis of novel polymers and materials. For instance, it could be used as a monomer or an initiator in controlled polymerization techniques to create functionalized polyesters. researchgate.net The resulting polymers could have tailored properties for applications in drug delivery, tissue engineering, or as advanced coatings. The synthesis of functional polyolefins via ring-opening metathesis polymerization of ester-functionalized cyclic olefins showcases the potential for creating advanced polymeric materials from ester-containing building blocks. dntb.gov.ua

Future research will likely explore the incorporation of this compound into more complex molecular architectures to develop new tools for chemical biology and to create advanced materials with precisely controlled properties.

Q & A

Q. What are the critical steps in synthesizing 5-Benzyl 1-tert-Butyl 2-Bromopentanedioate, and how can purity be ensured?

The synthesis involves regioselective esterification and bromination. Key steps include:

- Regioselective esterification : Reacting L-glutamic acid with benzyl alcohol and tetrafluoroboric acid diethyl ether complex under controlled conditions to form intermediate esters .

- Bromination : Introducing bromine at the C2 position, followed by purification via column chromatography (C18 SPE) and precipitation with diethyl ether .

- Purity validation : Use HPLC and NMR to confirm structural integrity and purity, with mass spectrometry (HRMS) for molecular weight verification .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR to confirm ester group positions and bromine substitution .

- Mass spectrometry (HRMS) : To validate molecular weight (e.g., observed [M+H]+ at m/z 692.1917 vs. calculated 692.1925) .

- Chromatography : Reverse-phase HPLC to assess purity and monitor reaction progress .

Q. How does the tert-butyl group influence the compound’s reactivity in downstream applications?

The tert-butyl group enhances steric hindrance, protecting the ester moiety from nucleophilic attack. This stability is critical in drug candidate synthesis, where selective deprotection is required .

Advanced Research Questions

Q. What experimental design strategies optimize reaction yields for large-scale synthesis?

- Factorial design : Systematically vary parameters (temperature, catalyst concentration, reaction time) to identify optimal conditions .

- Orthogonal regression analysis : Model interactions between variables (e.g., pH control during Gd(III) complexation) to maximize yield .

- Scale-up considerations : Monitor mixing efficiency and heat transfer to prevent side reactions (e.g., bromine displacement at unintended positions) .

Q. How can computational modeling predict the compound’s behavior in catalytic systems?

- DFT calculations : Simulate electron density around the bromine atom to predict nucleophilic substitution sites .

- Molecular dynamics : Model interactions with enzymes or catalysts to guide functionalization (e.g., ester hydrolysis in drug delivery systems) .

Q. What methodologies resolve contradictions in bromination efficiency across studies?

- Controlled variable analysis : Replicate conflicting studies under identical conditions (solvent, temperature, catalyst) to isolate discrepancies .

- Theoretical framework alignment : Link results to reaction mechanisms (e.g., SN1 vs. SN2 pathways) to explain variability in bromine incorporation .

Q. How does the compound’s stability vary under different storage conditions?

- Accelerated degradation studies : Expose the compound to heat, light, and humidity, monitoring decomposition via LC-MS .

- Kinetic modeling : Calculate degradation rate constants to recommend storage protocols (e.g., inert atmosphere, −20°C) .

Theoretical and Methodological Frameworks

Q. What theoretical frameworks guide the design of derivatives for biomedical applications?

- Retrosynthetic analysis : Use the compound’s ester and bromine groups as handles for derivatization (e.g., coupling with amines for prodrugs) .

- Structure-activity relationship (SAR) : Correlate substituent effects (e.g., benzyl vs. alkyl groups) with biological activity .

Q. How can heterogeneous catalysis improve the sustainability of its synthesis?

- Catalyst screening : Test immobilized enzymes or metal-organic frameworks (MOFs) to reduce waste and enable solvent-free conditions .

- Life-cycle assessment (LCA) : Quantify environmental impacts (e.g., E-factor) to compare traditional vs. green methodologies .

Data Analysis and Interpretation

Q. What statistical methods validate reproducibility in multi-step syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.